![molecular formula C27H18N4O9 B3825760 N,N'-[carbonylbis(6-hydroxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825760.png)
N,N'-[carbonylbis(6-hydroxy-3,1-phenylene)]bis(2-nitrobenzamide)
説明
N,N'-[carbonylbis(6-hydroxy-3,1-phenylene)]bis(2-nitrobenzamide) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CHPB and is a member of the nitrobenzamide family of compounds. CHPB has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in scientific research.
作用機序
The exact mechanism of action of CHPB is not fully understood. However, it is believed that CHPB acts as a positive allosteric modulator of the AMPA receptor. This enhances the activity of the receptor and leads to an increase in synaptic plasticity.
Biochemical and Physiological Effects:
CHPB has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on synaptic plasticity, CHPB has also been shown to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and excitotoxicity. CHPB has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using CHPB in lab experiments is its ability to enhance synaptic plasticity. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, one limitation of using CHPB is its potential toxicity. High doses of CHPB can lead to cell death and neurotoxicity.
将来の方向性
There are several future directions for research on CHPB. One area of research is the development of new treatments for cognitive disorders such as Alzheimer's disease. Another area of research is the development of new drugs that target the AMPA receptor. Additionally, more research is needed to fully understand the mechanism of action of CHPB and its potential side effects.
科学的研究の応用
CHPB has been extensively studied for its potential applications in scientific research. One of the most promising applications of CHPB is in the field of neuroscience. CHPB has been shown to enhance synaptic plasticity and improve learning and memory in animal models. This makes CHPB a potential candidate for the development of new treatments for cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O9/c32-23-11-9-15(13-19(23)28-26(35)17-5-1-3-7-21(17)30(37)38)25(34)16-10-12-24(33)20(14-16)29-27(36)18-6-2-4-8-22(18)31(39)40/h1-14,32-33H,(H,28,35)(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIPWRCQTYJVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)C3=CC(=C(C=C3)O)NC(=O)C4=CC=CC=C4[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825678.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(1-naphthamide)](/img/structure/B3825690.png)
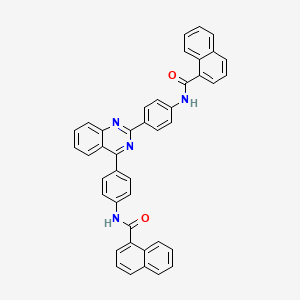
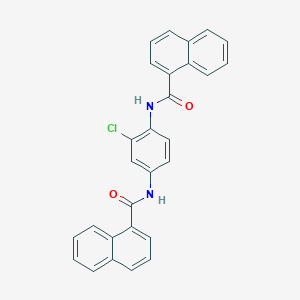
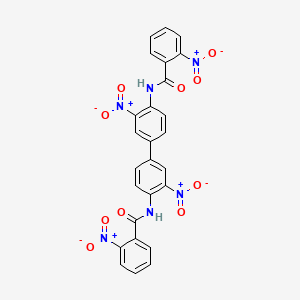
![5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B3825700.png)

![N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B3825711.png)

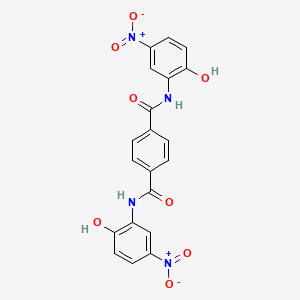

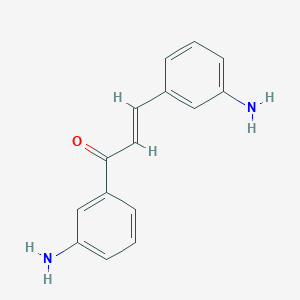

![[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid](/img/structure/B3825789.png)